molecular formula C16H12ClN5O3S B3532982 4-CHLORO-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID

4-CHLORO-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID

Cat. No.: B3532982
M. Wt: 389.8 g/mol
InChI Key: BAQPJVVGISXFEK-UHFFFAOYSA-N
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Description

4-Chloro-2-({2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound that features a chlorinated benzoic acid core with a phenyl-substituted tetraazole and a sulfanyl-acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-({2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.

    Sulfanyl Group Introduction: The sulfanyl group is added using thiol reagents in the presence of catalysts.

    Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Final Coupling: The final coupling step involves the reaction of the synthesized intermediate with 4-chloro-2-aminobenzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorinated benzoic acid core can undergo nucleophilic substitution reactions, replacing the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-({2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-aminobenzoic acid: Shares the chlorinated benzoic acid core but lacks the tetraazole and sulfanyl-acetyl groups.

    1-Phenyl-1H-1,2,3,4-tetraazole: Contains the tetraazole ring but lacks the benzoic acid and sulfanyl-acetyl groups.

    2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetic acid: Contains the tetraazole and sulfanyl-acetyl groups but lacks the chlorinated benzoic acid core.

Uniqueness

4-Chloro-2-({2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)benzoic acid is unique due to its combination of a chlorinated benzoic acid core with a phenyl-substituted tetraazole and a sulfanyl-acetyl group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

IUPAC Name

4-chloro-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3S/c17-10-6-7-12(15(24)25)13(8-10)18-14(23)9-26-16-19-20-21-22(16)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQPJVVGISXFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
4-CHLORO-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Reactant of Route 3
Reactant of Route 3
4-CHLORO-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Reactant of Route 4
4-CHLORO-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
4-CHLORO-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
4-CHLORO-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID

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